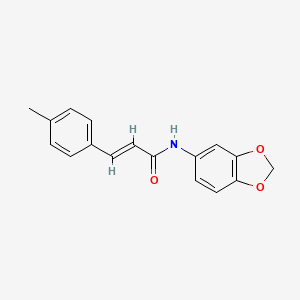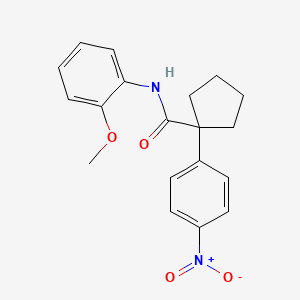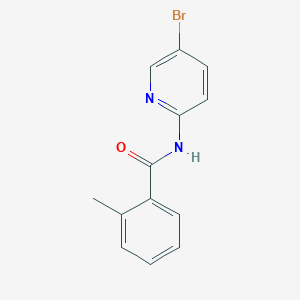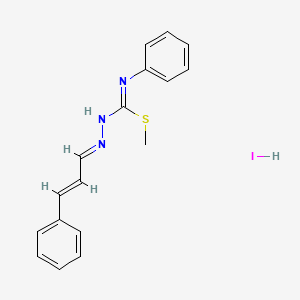
N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, commonly known as DMPU, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPU is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in a variety of fields. In
Wissenschaftliche Forschungsanwendungen
DMPU has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels, as a potential treatment for neurological disorders, and as a potential anti-cancer agent. DMPU has been shown to modulate the function of several ion channels, including the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold. DMPU has also been shown to have neuroprotective effects, potentially making it a useful tool for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, DMPU has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of DMPU is not fully understood, but it is thought to involve the modulation of ion channels and the inhibition of certain enzymes. DMPU has been shown to modulate the function of several ion channels, including the TRPM8 channel, which is involved in the sensation of cold. DMPU has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair.
Biochemical and Physiological Effects:
DMPU has a wide range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of PARP-1, and the induction of apoptosis in cancer cells. DMPU has been shown to modulate the function of several ion channels, including the TRPM8 channel, which is involved in the sensation of cold. DMPU has also been shown to inhibit the activity of PARP-1, which is involved in DNA repair. Additionally, DMPU has been shown to induce apoptosis in cancer cells, potentially making it a useful tool for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMPU is its wide range of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields. Additionally, DMPU has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies. However, one limitation of DMPU is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for DMPU research, including the development of new cancer therapies, the study of its potential neuroprotective effects, and the exploration of its potential as a tool for studying ion channels. Additionally, further research is needed to fully understand the mechanism of action of DMPU and its potential side effects. Overall, DMPU is a promising compound that has the potential to be a valuable tool for scientific research in a variety of fields.
Synthesemethoden
DMPU can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyaniline with 3-methyl-2-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The resulting product is then treated with urea to yield DMPU. Other methods include the reaction of 3,4-dimethoxyaniline with 3-methyl-2-pyridinecarboxylic acid followed by the addition of a carbodiimide and urea, or the reaction of 3,4-dimethoxyaniline with 3-methyl-2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-8-16-14(10)18-15(19)17-11-6-7-12(20-2)13(9-11)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURUGPITOALGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(3-methylpyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)









![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)


